Cas no 81719-19-9 (3-Bromo-4-heptylbenzoic acid)
3-Bromo-4-heptylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-heptylbenzoic acid
- AKOS015843242
- DTXSID50608010
- 81719-19-9
- 3-Bromo-4-heptylbenzoicacid
- SCHEMBL11201806
- DB-366152
-
- Inchi: 1S/C14H19BrO2/c1-2-3-4-5-6-7-11-8-9-12(14(16)17)10-13(11)15/h8-10H,2-7H2,1H3,(H,16,17)
- InChI Key: ZFTVHRRVPXVVGI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)O)C=CC=1CCCCCCC
Computed Properties
- Exact Mass: 298.05684g/mol
- Monoisotopic Mass: 298.05684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 37.3Ų
3-Bromo-4-heptylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019094777-1g |
3-Bromo-4-heptylbenzoic acid |
81719-19-9 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM153783-5g |
3-bromo-4-heptylbenzoic acid |
81719-19-9 | 95% | 5g |
$707 | 2024-07-23 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1743105-1g |
3-Bromo-4-heptylbenzoic acid |
81719-19-9 | 98% | 1g |
¥1979.00 | 2024-07-28 | |
| Crysdot LLC | CD12028831-5g |
3-Bromo-4-heptylbenzoic acid |
81719-19-9 | 95+% | 5g |
$749 | 2024-07-24 |
3-Bromo-4-heptylbenzoic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
Additional information on 3-Bromo-4-heptylbenzoic acid
Comprehensive Overview of 3-Bromo-4-heptylbenzoic acid (CAS No. 81719-19-9): Properties, Applications, and Innovations
3-Bromo-4-heptylbenzoic acid (CAS No. 81719-19-9) is a specialized organic compound gaining attention in pharmaceutical and material science research. This brominated benzoic acid derivative features a unique molecular structure combining a heptyl side chain with a carboxylic acid functional group, making it valuable for designing advanced materials and bioactive molecules. Researchers are increasingly exploring its potential in liquid crystal formulations, organic semiconductors, and as a building block for drug discovery, particularly in targeting inflammatory pathways.
The compound's structure-activity relationship has become a focal point in recent studies, with its lipophilic heptyl chain enhancing membrane permeability—a critical factor in drug delivery systems. Analytical techniques like HPLC purification and NMR characterization are essential for verifying the purity of 81719-19-9, especially when used in sensitive applications such as bioconjugation or polymer synthesis. Current literature suggests promising results when incorporating this brominated acid into supramolecular architectures for sensor development.
Environmental considerations surrounding brominated organic compounds have led to innovations in green chemistry approaches for synthesizing 3-Bromo-4-heptylbenzoic acid. Recent patents disclose improved catalytic methods that reduce byproduct formation while maintaining high yield optimization. These advancements address growing concerns about sustainable chemical production while meeting the demand for high-purity intermediates in electronic materials manufacturing.
From a commercial perspective, CAS 81719-19-9 serves as a key intermediate for producing specialty chemicals with applications ranging from advanced coatings to biomedical research reagents. Its thermal stability and controlled reactivity make it particularly useful in developing high-performance polymers, where the bromine moiety enables precise cross-linking reactions. Market analysts note increasing adoption in OLED technology research due to its favorable electron transport properties.
Ongoing research explores the compound's potential in metal-organic frameworks (MOFs) for gas storage applications, leveraging its aromatic-bromine interaction capabilities. The structure-property correlation of 3-Bromo-4-heptylbenzoic acid continues to inspire novel applications in nanotechnology and catalysis, positioning it as a versatile tool for modern chemical innovation. Proper handling protocols and analytical validation remain crucial when working with this compound to ensure research reproducibility across different applications.
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